An In-Depth Technical Guide to 2-Ethoxy-4-nitroaniline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Ethoxy-4-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4-nitroaniline, identified by the CAS number 16383-89-4 , is a substituted nitroaniline that serves as a versatile chemical intermediate.[1][2][3][4][5] Its molecular structure, featuring an aniline core functionalized with both an ethoxy and a nitro group, makes it a valuable building block in the synthesis of a range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data, safety information, and its applications, with a particular focus on its relevance to the pharmaceutical and life sciences sectors.
Core Properties and Data
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research and development setting. The key properties of 2-Ethoxy-4-nitroaniline are summarized in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of published experimental data for this specific isomer.
| Property | Value | Source |
| CAS Number | 16383-89-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1][6] |
| Molecular Weight | 182.18 g/mol | [1][6] |
| Appearance | Yellow to orange crystalline solid (predicted) | [1] |
| Boiling Point | 369.4 ± 22.0 °C (predicted) | [1][6] |
| Density | ~1.3 g/cm³ (predicted) | [1][6] |
| Melting Point | 96–98 °C (inferred from derivatives) | [6] |
| InChI Key | OWRHDQKCCXTFFE-UHFFFAOYSA-N | [6] |
Synthesis and Purification
The synthesis of 2-Ethoxy-4-nitroaniline is typically achieved through a multi-step process starting from 2-ethoxyaniline. The general synthetic strategy involves the protection of the highly reactive amino group, followed by nitration of the aromatic ring, and subsequent deprotection to yield the final product.
Synthetic Pathway Overview
Caption: Synthetic route to 2-Ethoxy-4-nitroaniline.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of nitroaniline derivatives.[6]
Step 1: Acetylation of 2-Ethoxyaniline
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-ethoxyaniline (1 equivalent) and acetic acid (2.5-3 equivalents).
-
Heat the mixture to reflux at 110-130°C. Water generated during the reaction should be removed by distillation to drive the reaction to completion.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-10 hours).[6]
-
The resulting solution of 2-ethoxyacetanilide in acetic acid can be used directly in the next step after cooling.
Step 2: Nitration of 2-Ethoxyacetanilide
-
Cool the reaction mixture from Step 1 to 0-10°C in an ice bath.
-
Slowly add fuming nitric acid (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 10°C to minimize the formation of by-products.[1]
-
After the addition is complete, continue stirring at 0-10°C for an additional 1-2 hours.
-
Pour the reaction mixture into deionized water to precipitate the 2-ethoxy-4-nitroacetanilide.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
Step 3: Hydrolysis to 2-Ethoxy-4-nitroaniline
-
Transfer the crude 2-ethoxy-4-nitroacetanilide to a flask containing an aqueous solution of sodium hydroxide (10-25% w/w).
-
Heat the mixture to 80-100°C and stir for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.[6]
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid 2-Ethoxy-4-nitroaniline by vacuum filtration, wash with cold water, and dry.
Purification Methodologies
Recrystallization
Recrystallization is a common and effective method for purifying the crude product.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a good starting point for solvent screening.[1] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
Column Chromatography
For higher purity or removal of closely related impurities, column chromatography can be employed.[1]
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a common eluent system. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Load the sample onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Ethoxy-4-nitroaniline.
-
Spectroscopic Characterization
Accurate structural elucidation is critical in chemical research. The following provides an overview of the expected spectroscopic data for 2-Ethoxy-4-nitroaniline based on the analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the amine protons. The chemical shifts (δ) are predicted to be in the following regions:
-
Aromatic Protons: 6.8–8.2 ppm[6]
-
Amine (NH₂) Protons: A broad singlet, the position of which can vary depending on the solvent and concentration.
-
Ethoxy Group (CH₂): A quartet around 4.0 ppm.
-
Ethoxy Group (CH₃): A triplet around 1.4 ppm.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts for the different carbon atoms are:
-
Aromatic Carbons: 110–150 ppm.
-
Ethoxy Group (CH₂): ~64 ppm.
-
Ethoxy Group (CH₃): ~15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine |
| 2850-2980 | C-H stretch | Aliphatic |
| ~1520 | Asymmetric NO₂ stretch | Nitro Group[6] |
| ~1340 | Symmetric NO₂ stretch | Nitro Group |
| ~1250 | C-O stretch | Ether[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 2-Ethoxy-4-nitroaniline, the molecular ion peak [M]⁺ would be observed at m/z 182. Common fragmentation patterns for nitroanilines include the loss of the nitro group (-NO₂) and fragmentation of the alkyl chain.
Applications in Research and Drug Development
2-Ethoxy-4-nitroaniline serves as a key intermediate in various synthetic applications.
-
Dye Synthesis: Nitroanilines are classical precursors in the synthesis of azo dyes.[1]
-
Antioxidants: The aniline moiety can be modified to create compounds with antioxidant properties.[1]
-
Pharmaceutical Synthesis: As a functionalized aromatic amine, it is a valuable building block for the synthesis of more complex heterocyclic structures that are often found in pharmaceutically active compounds.[1][7] While specific drugs directly synthesized from 2-Ethoxy-4-nitroaniline are not widely documented, its structural motifs are present in various bioactive molecules. Its derivatives are of interest in the exploration of new therapeutic agents.
-
Biochemical Assays: Nitroaniline derivatives can be used as chromogenic substrates in enzyme assays, particularly for proteases.[1]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-Ethoxy-4-nitroaniline.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Toxicology: The compound is known to be a skin and eye irritant.[1] Detailed toxicological data is limited, and it should be handled with care.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Ethoxy-4-nitroaniline is a valuable chemical intermediate with a range of potential applications in both industrial and academic research. This guide has provided a comprehensive overview of its properties, synthesis, purification, and handling. For researchers and drug development professionals, a thorough understanding of these aspects is essential for the successful and safe utilization of this compound in the laboratory.
References
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